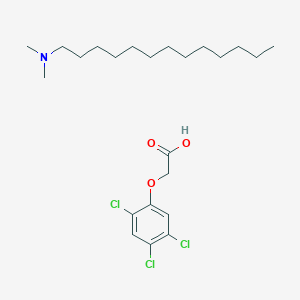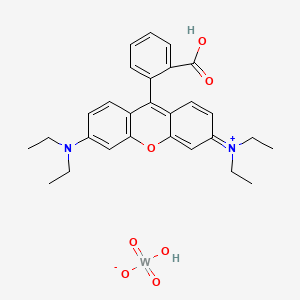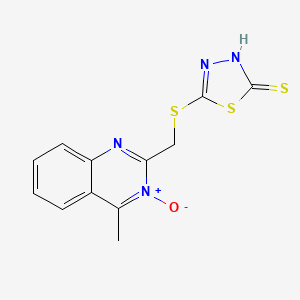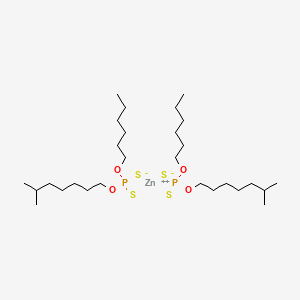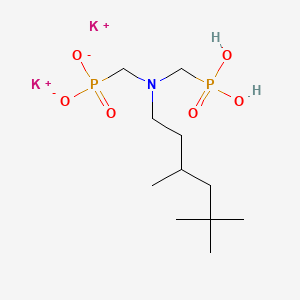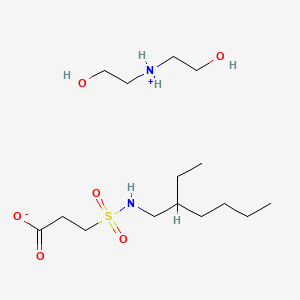
Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate typically involves the reaction of 2-hydroxyethylamine with 3-(((2-ethylhexyl)amino)sulphonyl)propionic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in formulations
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)butyrate
- Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)acetate
Uniqueness
Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
77890-71-2 |
|---|---|
Fórmula molecular |
C15H34N2O6S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)azanium;3-(2-ethylhexylsulfamoyl)propanoate |
InChI |
InChI=1S/C11H23NO4S.C4H11NO2/c1-3-5-6-10(4-2)9-12-17(15,16)8-7-11(13)14;6-3-1-5-2-4-7/h10,12H,3-9H2,1-2H3,(H,13,14);5-7H,1-4H2 |
Clave InChI |
WTAZBXQKVAEZHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNS(=O)(=O)CCC(=O)[O-].C(CO)[NH2+]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


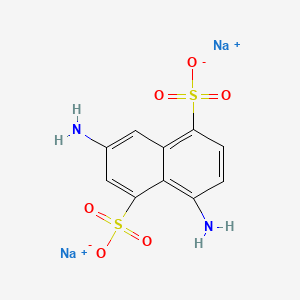
![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)


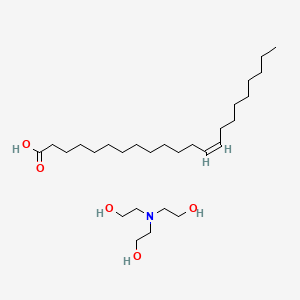
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)
